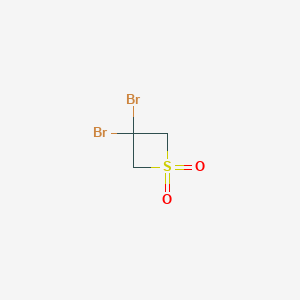

Thietane, 3,3-dibromo-, 1,1-dioxide

Description

Significance of Four-Membered Sulfur Heterocycles in Contemporary Organic Synthesis Research

Four-membered heterocycles containing a sulfur atom, such as thietanes, are a significant class of compounds in organic chemistry. researchgate.netsynarchive.com Their importance stems largely from the inherent ring strain, which makes them valuable and reactive intermediates for the synthesis of more complex molecules. chemrxiv.org These strained rings can undergo a variety of ring-opening reactions, providing access to diverse acyclic and other heterocyclic structures. wikipedia.org

In the field of medicinal chemistry, these sulfur-containing heterocycles have become essential frameworks for drug design and development. researchgate.netresearchgate.net The inclusion of a sulfur atom in a four-membered ring, as seen in thietanes, introduces unique steric and electronic properties that can enhance therapeutic efficacy, metabolic stability, and pharmacokinetic profiles. researchgate.netorganic-chemistry.org Despite the synthetic challenges posed by their ring strain, advancements in chemical methods have made these compounds more accessible for a range of therapeutic applications. researchgate.net

Overview of Thietane (B1214591) 1,1-Dioxides as Versatile Molecular Scaffolds

The oxidation of the sulfur atom in a thietane ring to its sulfone form yields a thietane 1,1-dioxide. This transformation results in a highly stable, polar, and three-dimensional molecular motif. chemrxiv.orgnih.gov Thietane 1,1-dioxides are recognized as versatile molecular scaffolds in modern chemistry. organicreactions.org They are chemically robust, often stable to further oxidation, and can withstand a range of reaction conditions, making them suitable for incorporation into complex molecular architectures. chemrxiv.orgnih.gov

These scaffolds have garnered significant interest in medicinal and agricultural chemistry. chemrxiv.orgresearchgate.net The thietane 1,1-dioxide group can act as a bioisostere for other chemical groups, influencing properties like solubility and cell permeability. Its rigid, non-planar structure provides a defined three-dimensional shape that can be exploited for precise interactions with biological targets. chemrxiv.org Researchers utilize thietane 1,1-dioxides as building blocks for creating novel pharmaceuticals and agrochemicals, leveraging their unique structure to design innovative and effective compounds. organicreactions.org

Research Context and Prospective Utility of Halogenated Thietane 1,1-Dioxides

The introduction of halogen atoms onto the thietane 1,1-dioxide framework significantly broadens its synthetic utility. Halogenated derivatives, such as 3-chlorothietane (B12797012) 1,1-dioxide, serve as important intermediates because the halogen atom acts as a reactive handle for a variety of chemical transformations. organic-chemistry.org These transformations can include nucleophilic substitutions and cross-coupling reactions, allowing for the straightforward introduction of diverse functional groups. organic-chemistry.org

This functionalization is key to creating libraries of compounds for screening in drug discovery and materials science. For instance, the bromine atoms in a compound like Thietane, 3,3-dibromo-, 1,1-dioxide make the 3-position of the ring highly susceptible to reaction with nucleophiles. This reactivity opens pathways to novel 3,3-disubstituted thietane dioxides, a class of compounds that remains relatively underexplored. chemrxiv.orgresearchgate.net The presence of two halogen atoms, as in a gem-dihalo derivative, offers unique reactive possibilities not available to their monohalogenated counterparts.

Specific Research Focus on this compound

Synthesis

Dibromination: The α-carbon to the ketone in Thietan-3-one (B1315229) could be dibrominated using a suitable brominating agent, such as N-bromosuccinimide (NBS) or elemental bromine under acidic conditions, to yield 3,3-Dibromothietan-3-one .

Oxidation: The subsequent oxidation of the sulfide (B99878) in 3,3-Dibromothietan-3-one to a sulfone would yield the target compound, This compound . This oxidation is typically achieved using an oxidizing agent like meta-chloroperoxybenzoic acid (mCPBA) or hydrogen peroxide. nih.gov

An alternative route could involve the direct dibromination of Thietan-3-one 1,1-dioxide .

Properties

No CAS Number is currently registered for this compound, suggesting it is a novel or non-commercialized compound. The following table presents its predicted physicochemical properties.

| Property | Predicted Value |

|---|---|

| Molecular Formula | C₃H₄Br₂O₂S |

| Molecular Weight | 263.94 g/mol |

| Appearance | Predicted to be a solid at room temperature |

| Boiling Point | Not available |

| Melting Point | Not available |

| Solubility | Predicted to be soluble in organic solvents like Dichloromethane, THF |

Reactivity and Potential Research Applications

The unique structure of this compound, featuring a gem-dihalo sulfone, makes it a potentially valuable intermediate in synthetic organic chemistry. Its reactivity is dominated by the two bromine atoms at the C3 position and the sulfone group.

Precursor to Spirocycles: The gem-dibromo functionality allows for reactions with dinucleophiles to form spirocyclic compounds. For example, reaction with a 1,2-diol or 1,2-diamine could yield novel spiro-heterocyclic systems built around the thietane dioxide core.

Ramberg-Bäcklund Reaction: As an α,α'-dihalosulfone, this compound is a candidate for the Ramberg-Bäcklund reaction. organicreactions.orgwikipedia.org Treatment with a strong base could induce a rearrangement, leading to the extrusion of sulfur dioxide and the formation of a highly strained alkene, such as a substituted cyclopropene (B1174273) or allene (B1206475) derivative. This reaction provides a powerful method for constructing carbon-carbon double bonds. synarchive.com

Synthesis of 3,3-Disubstituted Thietanes: The two bromine atoms can potentially be substituted sequentially or simultaneously by various nucleophiles, providing access to a wide range of 3,3-disubstituted thietane 1,1-dioxides, which are of interest in medicinal chemistry. chemrxiv.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

59463-73-9 |

|---|---|

Molecular Formula |

C3H4Br2O2S |

Molecular Weight |

263.94 g/mol |

IUPAC Name |

3,3-dibromothietane 1,1-dioxide |

InChI |

InChI=1S/C3H4Br2O2S/c4-3(5)1-8(6,7)2-3/h1-2H2 |

InChI Key |

XCLRTHTYCUVHLS-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CS1(=O)=O)(Br)Br |

Origin of Product |

United States |

Chemical Reactivity and Transformation Studies of Thietane, 3,3 Dibromo , 1,1 Dioxide

Nucleophilic Substitution Reactions at the Brominated 3-Position

The 3-position of thietane (B1214591), 3,3-dibromo-, 1,1-dioxide is highly electrophilic due to the presence of two bromine atoms and the strong electron-withdrawing sulfone group. This makes it a prime site for nucleophilic attack.

The reaction of Thietane, 3,3-dibromo-, 1,1-dioxide with various nucleophiles is expected to proceed via a sequential substitution of the two bromine atoms. The first substitution is generally facile, while the second may require more forcing conditions due to increased steric hindrance and potential electronic effects from the newly introduced substituent.

With Amines: Primary and secondary amines are expected to react readily with this compound to form 3-amino-3-bromo-thietane 1,1-dioxide and subsequently 3,3-diamino-thietane 1,1-dioxide derivatives. The reaction likely proceeds through a standard SN2 mechanism.

With Thiols: Thiolates, being excellent nucleophiles, are anticipated to displace the bromide ions to yield 3-bromo-3-thio-thietane 1,1-dioxide and further to 3,3-dithio-thietane 1,1-dioxide. Research on related 3-substituted thietane-1,1-dioxides has shown that thiol nucleophiles can be effectively employed. For instance, 3-aryl-3-sulfanyl thietane dioxides have been synthesized from azetidine-3-ols, highlighting the utility of thiol nucleophiles in forming C-S bonds in four-membered rings. researchgate.net

With Alcohols: Alkoxides and phenoxides can also act as nucleophiles, leading to the formation of 3-alkoxy- or 3-aryloxy-substituted thietane dioxides. The synthesis of 3-aryloxy-thietane-1,1-dioxides has been reported through the reaction of a 3-bromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole with sodium phenolates, demonstrating the feasibility of such transformations. researchgate.net

With Carbanions: Stabilized carbanions, such as those derived from malonic esters or β-ketoesters, could potentially be used to form new carbon-carbon bonds at the 3-position, leading to highly functionalized thietane derivatives.

The general reactivity trend with various nucleophiles is expected to follow their established nucleophilicity, with soft nucleophiles like thiols reacting efficiently.

Table 1: Illustrative Nucleophilic Substitution Reactions

| Nucleophile (Nu-H) | Intermediate Product | Final Product |

| R-NH₂ (Amine) | 3-bromo-3-(R-amino)thietane 1,1-dioxide | 3,3-bis(R-amino)thietane 1,1-dioxide |

| R-SH (Thiol) | 3-bromo-3-(R-sulfanyl)thietane 1,1-dioxide | 3,3-bis(R-sulfanyl)thietane 1,1-dioxide |

| R-OH (Alcohol) | 3-bromo-3-(R-oxy)thietane 1,1-dioxide | 3,3-bis(R-oxy)thietane 1,1-dioxide |

| CH₂(CO₂Et)₂ (Malonate) | Ethyl 2-(3-bromo-1,1-dioxidothietan-3-yl)malonate | Diethyl 2,2'-(1,1-dioxidothietane-3,3-diyl)dimalonate |

Due to the gem-dibromo substitution at a single carbon atom, the starting material, this compound, is achiral. The first nucleophilic substitution will generate a chiral center if the incoming nucleophile is different from the remaining bromine atom. However, given the nature of SN2 reactions, which typically proceed with inversion of configuration, this is not directly applicable here as there is no pre-existing stereocenter. The stereochemical outcome of the second substitution will depend on the nature of the intermediate and the reaction conditions. If a carbocation intermediate were to form (an SN1 pathway), a racemic mixture would be expected. However, the SN1 pathway is generally disfavored for secondary halides unless stabilized, and the SN2 pathway is more likely. In a sequential SN2-type process, the stereochemistry of the final product will depend on the direction of nucleophilic attack in the second step relative to the first substituent.

Elimination Reactions and Formation of Unsaturated Thietane Derivatives

Treatment of this compound with a strong, non-nucleophilic base is expected to induce elimination of HBr to form a 3-bromo-2H-thiete 1,1-dioxide. A second elimination could potentially lead to an unstable thiete-allene intermediate. The E2 mechanism is the most probable pathway for this elimination, requiring an anti-periplanar arrangement of a proton and the leaving group. The protons on the C2 and C4 positions of the thietane ring are available for abstraction. The regioselectivity of the elimination would be influenced by the acidity of these protons, which is enhanced by the adjacent sulfone group. In related systems, the treatment of 3-hydroxy thietane dioxides with aqueous sodium hydroxide (B78521) resulted in elimination to form a thiete dioxide. nih.gov

Table 2: Potential Elimination Products

| Reagent | Product |

| Strong, non-nucleophilic base (e.g., DBU) | 3-bromo-2H-thiete 1,1-dioxide |

Ring-Opening and Ring-Expansion Mechanisms

The strained four-membered ring of thietane derivatives is susceptible to both ring-opening and ring-expansion reactions under various conditions.

While specific studies on this compound are lacking, related thietane compounds undergo ring-opening reactions. Nucleophilic attack at one of the carbon atoms of the ring, followed by cleavage of a C-S bond, is a common pathway. For instance, the reaction of 1,3-dithiolane (B1216140) 1,3-dioxides with nucleophiles can lead to ring-opened products. rsc.org Electrophilic activation of the sulfur atom could also facilitate ring opening by a nucleophile.

Transition metals can catalyze a variety of transformations involving strained rings. Although no specific examples for this compound are documented, palladium-catalyzed cross-coupling reactions are known for functionalizing heterocyclic systems. mdpi.com It is conceivable that under appropriate conditions, a transition metal could insert into the C-Br bond, leading to an organometallic intermediate that could then undergo further reactions, including ring expansion or coupling with other reagents. The presence of iodide in transition metal-catalyzed reactions has been shown to influence the reaction pathways, acting as a good leaving group and a soft ligand that binds strongly to soft metals. researchgate.netrsc.org

Formation of Larger Sulfur-Containing Heterocyclic Systems

The strained four-membered ring of this compound serves as a versatile building block in the synthesis of more complex, larger sulfur-containing heterocyclic systems. The reactivity of this compound is largely dictated by the presence of the two bromine atoms at the 3-position and the electron-withdrawing sulfone group, which activates the ring system towards various transformations. Key pathways to larger heterocycles include cycloaddition reactions following an initial elimination, and ring expansion reactions.

A primary route for the formation of larger rings involves the in-situ generation of thiete 1,1-dioxide, a highly reactive intermediate. This is typically achieved through the elimination of hydrogen bromide from the 3,3-dibromo precursor. The resulting thiete 1,1-dioxide, with its activated double bond, can then readily participate in cycloaddition reactions, most notably the Diels-Alder reaction, to construct six-membered rings. nih.govwikipedia.org In these [4+2] cycloaddition reactions, thiete 1,1-dioxide acts as a dienophile, reacting with a variety of dienes to yield functionalized six-membered sulfur-containing heterocycles. webflow.commasterorganicchemistry.com The electron-withdrawing nature of the sulfone group in the thiete 1,1-dioxide intermediate enhances its reactivity as a dienophile. utexas.edu

Another significant strategy for synthesizing larger sulfur-containing heterocycles from thietane derivatives is through ring expansion reactions. nih.govresearchgate.net While direct ring expansion of this compound is not extensively documented, analogous ring expansions of other thietane derivatives suggest potential pathways. rsc.orgbeilstein-journals.org These reactions can be prompted by various reagents and conditions, leading to the formation of five-, six-, or even seven-membered heterocyclic compounds. nih.gov For instance, nucleophilic attack on the thietane ring can initiate a sequence of bond cleavage and rearrangement, ultimately resulting in an enlarged ring system.

The table below summarizes representative transformations of thietane derivatives that lead to the formation of larger sulfur-containing heterocyclic systems.

| Starting Material | Reagents and Conditions | Intermediate | Product Type | Reaction Type |

|---|---|---|---|---|

| This compound | Base (e.g., triethylamine) | Thiete 1,1-dioxide | Six-membered sulfur heterocycle | Elimination followed by Diels-Alder Cycloaddition |

| Thietane derivatives | Various (e.g., nucleophiles, thermal conditions) | - | Five-, six-, or seven-membered sulfur heterocycles | Ring Expansion |

Stability and Degradation Pathways of the 3,3-Dibromo-1,1-dioxide System

The stability of the this compound system is a critical factor influencing its reactivity and potential applications. Generally, the thietane dioxide ring exhibits considerable stability. enamine.net Studies on related 3,3-disubstituted thietane-1,1-dioxides have shown that they can be stable under both acidic (e.g., 1 M HCl) and certain basic (e.g., 1 M NaOH) conditions, as well as in the presence of some nucleophiles. acs.org

However, the presence of the two bromine atoms at the 3-position introduces specific degradation pathways. A primary degradation route is the elimination of hydrogen bromide, particularly under basic conditions or at elevated temperatures, to form the more strained and highly reactive thiete 1,1-dioxide. acs.org This elimination is often a competing reaction in synthetic applications.

Thermal decomposition represents another potential degradation pathway. While specific studies on the thermolysis of this compound are limited, research on analogous cyclic compounds provides insights. For example, the thermal decomposition of some four-membered rings can proceed through the cleavage of the ring bonds. nih.gov For the 3,3-dibromo-1,1-dioxide system, thermal stress could lead to the cleavage of the carbon-sulfur bonds, resulting in ring-opened products or fragmentation.

Nucleophilic attack can also lead to the degradation of the thietane ring, although the sulfone group generally deactivates the adjacent carbons towards nucleophilic substitution. Nevertheless, strong nucleophiles can potentially open the strained four-membered ring. wikipedia.org

The table below outlines the stability of the thietane dioxide system under various conditions and potential degradation pathways.

| Condition | Observed Stability/Degradation | Primary Degradation Product(s) | Reaction Type |

|---|---|---|---|

| Acidic (e.g., 1 M HCl) | Generally stable | - | - |

| Basic (e.g., 1 M NaOH) | Prone to degradation | Thiete 1,1-dioxide | Elimination |

| Elevated Temperature | Potential for decomposition | Ring-opened products, fragments | Thermolysis, C-S bond cleavage |

| Strong Nucleophiles | Potential for ring opening | Ring-opened products | Nucleophilic Ring Opening |

Derivatization and Functionalization Strategies for Thietane, 3,3 Dibromo , 1,1 Dioxide Scaffolds

Development of Novel 3,3-Disubstituted Thietane (B1214591) 1,1-Dioxide Libraries

The generation of libraries of 3,3-disubstituted thietane 1,1-dioxides is a key objective for exploring the chemical space around this scaffold. Although direct derivatization of "Thietane, 3,3-dibromo-, 1,1-dioxide" is not extensively documented, the synthesis of such libraries has been successfully achieved from alternative precursors, notably 3-aryl-3-hydroxythietane 1,1-dioxides. These approaches provide a roadmap for the potential derivatization of the dibromo compound.

Introduction of Carbon-Carbon, Carbon-Sulfur, and Carbon-Oxygen Bonds

Research has demonstrated the successful introduction of a variety of substituents at the 3-position of the thietane 1,1-dioxide ring, leading to the formation of new carbon-carbon, carbon-sulfur, and carbon-oxygen bonds. These transformations are typically achieved through the generation of a carbocation at the 3-position of the thietane ring, which can then be trapped by a range of nucleophiles.

A common strategy involves the use of 3-aryl-3-hydroxythietane 1,1-dioxides as precursors. These can be synthesized by the addition of Grignard reagents to thietan-3-one (B1315229), followed by oxidation of the resulting alcohol to the corresponding thietane 1,1-dioxide. nih.gov The subsequent acid-catalyzed dehydration of these tertiary alcohols generates a stabilized carbocation, which readily reacts with arenes, thiols, and alcohols. nih.govresearchgate.net

Table 1: Examples of 3,3-Disubstituted Thietane 1,1-Dioxides from 3-Aryl-3-hydroxythietane 1,1-dioxide Precursors

| Precursor | Nucleophile | Resulting Bond | Product | Reference |

| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Anisole | C-C | 3,3-bis(4-methoxyphenyl)thietane 1,1-dioxide | nih.gov |

| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Thiophenol | C-S | 3-(4-methoxyphenyl)-3-(phenylthio)thietane 1,1-dioxide | nih.gov |

| 3-(4-methoxyphenyl)-3-hydroxythietane 1,1-dioxide | Methanol | C-O | 3-methoxy-3-(4-methoxyphenyl)thietane 1,1-dioxide | nih.gov |

This table is illustrative of the types of transformations possible on the thietane 1,1-dioxide scaffold and does not represent direct derivatization of "this compound".

For "this compound", a potential pathway to these libraries would involve a two-step process: first, a selective monodebromination to yield a 3-bromo-3-substituted thietane 1,1-dioxide, followed by a cross-coupling reaction or nucleophilic substitution of the remaining bromine atom. Alternatively, the hydrolysis of the dibromo compound could potentially yield thietan-3-one 1,1-dioxide, which could then enter the established synthetic routes.

Synthesis of Spirocyclic and Fused Thietane 1,1-Dioxide Architectures

The construction of spirocyclic and fused ring systems containing the thietane 1,1-dioxide moiety is of significant interest for the development of novel three-dimensional molecular frameworks. General methods for the synthesis of thietanes include photochemical [2+2] cycloadditions, which have been utilized to create spirothietanes. beilstein-journals.org

A potential strategy for the synthesis of spirocyclic thietane 1,1-dioxides from "this compound" could involve a double nucleophilic substitution with a suitable bis-nucleophile. For instance, reaction with a 1,3-dithiol or a 1,3-diol could lead to the formation of a spirocyclic system.

The synthesis of fused thietane systems often involves intramolecular cyclization reactions. While no direct methods starting from the dibromo compound are reported, one could envision a scenario where one of the bromine atoms is first functionalized with a side chain containing a nucleophilic group, which could then undergo an intramolecular cyclization to form a fused ring system.

Exploitation of Bromine Substituents for Further Cross-Coupling Reactions

Potential cross-coupling reactions include:

Suzuki Coupling: Reaction with boronic acids or their derivatives in the presence of a palladium catalyst and a base could be employed to form C-C bonds with aryl, heteroaryl, or vinyl groups.

Stille Coupling: The use of organostannanes as coupling partners offers another versatile method for C-C bond formation.

Sonogashira Coupling: The introduction of alkyne moieties can be achieved through coupling with terminal alkynes, typically catalyzed by palladium and copper complexes.

A key challenge in the cross-coupling of "this compound" would be the control of selectivity between mono- and di-substitution. By carefully tuning the reaction conditions, such as the stoichiometry of the reagents, the catalyst system, and the temperature, it may be possible to achieve selective monosubstitution, providing a platform for further, differential functionalization.

Asymmetric Synthesis and Chiral Induction in Thietane 1,1-Dioxide Derivatization

The development of asymmetric methods for the synthesis of chiral thietane 1,1-dioxide derivatives is crucial for their application in drug discovery, as stereochemistry often plays a critical role in biological activity. While no asymmetric transformations starting directly from "this compound" have been reported, related research provides insights into potential strategies.

One approach could involve the enantioselective monodebromination of the starting material, potentially using a chiral reducing agent or a chiral catalyst system. The resulting chiral 3-bromo-thietane 1,1-dioxide could then serve as a versatile building block for the synthesis of a variety of enantiomerically enriched derivatives.

Another strategy could involve the use of chiral nucleophiles in substitution reactions, where the chirality of the nucleophile could induce diastereoselectivity in the product. Furthermore, the development of catalytic asymmetric cross-coupling reactions on the dibromo compound would be a highly valuable endeavor.

Computational Design and Predictive Modeling for Derivatization Pathways

Computational chemistry offers powerful tools for the design and prediction of derivatization pathways. Density Functional Theory (DFT) calculations can be employed to model the structure and reactivity of "this compound" and its potential derivatives.

Such studies could be used to:

Predict the relative stability of different conformations of the thietane ring.

Model the transition states of potential reactions to predict their feasibility and selectivity.

Simulate the electronic properties of the molecule to understand its reactivity towards different reagents.

Aid in the design of catalysts for selective and asymmetric transformations.

By combining computational predictions with experimental work, it may be possible to accelerate the development of efficient and selective methods for the derivatization of the "this compound" scaffold, unlocking its full potential for the synthesis of novel and valuable compounds.

Theoretical and Computational Chemistry Research on Thietane 1,1 Dioxides

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing density functional theory (DFT), are instrumental in elucidating the electronic structure and bonding characteristics of "Thietane, 3,3-dibromo-, 1,1-dioxide". These computational methods allow for a detailed analysis of electron distribution, molecular orbitals, and the nature of the chemical bonds within the molecule.

The electronic structure of the thietane (B1214591) ring is significantly influenced by the presence of the sulfone group (SO₂) and the two bromine atoms at the C3 position. The sulfone group is strongly electron-withdrawing, which polarizes the C-S and S-O bonds. This polarization results in a partial positive charge on the sulfur atom and the adjacent carbon atoms, and partial negative charges on the oxygen atoms. The bromine atoms are also electronegative, further withdrawing electron density from the C3 carbon.

Calculations of the molecular orbitals (MOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), provide insights into the molecule's reactivity. The distribution and energies of these frontier orbitals are key to understanding its behavior in chemical reactions. For instance, the LUMO is likely to be localized around the sulfur and C3 carbon atoms, making them susceptible to nucleophilic attack.

Bonding analysis, often performed using techniques like Natural Bond Orbital (NBO) analysis, reveals the nature of the intramolecular interactions. In "this compound," this would involve quantifying the ionic and covalent character of the C-S, S-O, C-C, and C-Br bonds. The analysis would likely show highly polarized S-O bonds and a significant degree of covalent character in the C-S and C-C bonds, albeit with some polarization due to the sulfone group. The C-Br bonds will also exhibit polarity.

Recent advancements have combined DFT with dynamical mean-field theory to more accurately calculate the electronic structure of systems with strongly correlated electrons, which could be applicable to the d-orbitals of sulfur in certain contexts. arxiv.org These methods provide a more nuanced picture of electron correlation effects, which are important for a precise description of the electronic properties.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| Dipole Moment | Value | B3LYP/6-311+G(d,p) |

| HOMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| LUMO Energy | Value (eV) | B3LYP/6-311+G(d,p) |

| NBO Charge on S | Value | B3LYP/6-311+G(d,p) |

| NBO Charge on C3 | Value | B3LYP/6-311+G(d,p) |

(Note: Specific values require performing the actual quantum chemical calculations which are beyond the scope of this generation but the table illustrates the expected outputs.)

Conformational Analysis and Dynamic Behavior of the Four-Membered Ring

The four-membered thietane ring is inherently strained and typically adopts a puckered conformation to alleviate some of this strain. The conformational landscape of "this compound" is a subject of interest in computational chemistry.

Computational methods can map the potential energy surface (PES) of the molecule to identify stable conformers and the energy barriers between them. For the thietane 1,1-dioxide ring, a key conformational process is ring puckering. This dynamic behavior involves the out-of-plane displacement of the carbon atoms relative to the sulfur atom. The presence of the bulky bromine atoms at the C3 position is expected to have a significant impact on the ring's conformation and the dynamics of its puckering.

The study of cyclophanes, which can contain thia-bridges, has shown that structural features like the nature of substituents and bridge length heavily influence conformational energy barriers. beilstein-journals.org In the case of "this compound," the steric hindrance between the two bromine atoms and their interaction with the sulfone oxygens will likely favor a specific puckered conformation and create a significant energy barrier for ring inversion. beilstein-journals.org Variable temperature NMR studies, often complemented by computational analysis, are a powerful tool for investigating such dynamic processes. beilstein-journals.org

Investigation of Reaction Mechanisms and Transition States through Computational Modeling

Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions involving "this compound". mit.edunih.gov By mapping the potential energy surface, chemists can identify the reactants, products, intermediates, and, crucially, the transition states of a reaction. mit.edunih.govsmu.edu

The process typically begins by calculating the geometries and energies of the stationary points along the reaction coordinate. nih.govsmu.edu For a given reaction, such as a nucleophilic substitution or an elimination reaction involving the thietane derivative, computational methods like DFT can be used to locate the transition state structure. mdpi.com The transition state is a first-order saddle point on the potential energy surface, and its structure provides invaluable information about the geometry of the activated complex. mit.edu

The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate. smu.edu Computational tools can also be used to perform Intrinsic Reaction Coordinate (IRC) calculations, which trace the reaction path from the transition state down to the reactants and products, confirming that the located transition state indeed connects the desired species. nih.govsmu.edu

Recent developments in machine learning, combined with quantum chemistry, are accelerating the process of finding transition state structures, making it possible to screen a larger number of potential reaction pathways. mit.edu For "this compound," computational studies could explore, for example, the mechanism of debromination or ring-opening reactions, providing detailed insights that would be difficult to obtain experimentally.

Prediction and Interpretation of Spectroscopic Parameters (e.g., NMR, IR, Mass Spectrometry)

Computational chemistry plays a vital role in the prediction and interpretation of various spectroscopic data for "this compound". arxiv.orgyoutube.com These predictions can aid in the identification and structural elucidation of the compound.

NMR Spectroscopy: Quantum mechanical calculations can predict the chemical shifts of ¹H and ¹³C nuclei with a high degree of accuracy. rsc.org These calculations typically involve optimizing the molecular geometry and then computing the NMR shielding tensors. By comparing the calculated chemical shifts with experimental data, one can confirm the proposed structure. Machine learning models trained on large datasets of calculated and experimental NMR data are emerging as powerful tools for rapid and accurate prediction of NMR parameters. rsc.org

IR Spectroscopy: The vibrational frequencies of a molecule can be calculated computationally. wisc.edu These frequencies correspond to the absorption bands observed in an infrared (IR) spectrum. By calculating the vibrational modes of "this compound," specific peaks in the experimental IR spectrum can be assigned to the stretching and bending vibrations of particular bonds, such as the S=O, C-S, and C-Br bonds. wisc.edu

Mass Spectrometry: While direct prediction of a full mass spectrum is complex, computational methods can be used to calculate the energies of potential fragment ions. wisc.edu This information helps in interpreting the fragmentation patterns observed in electron-impact mass spectrometry (EI-MS), aiding in the structural analysis of the molecule. wisc.edu

Table 2: Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value/Range |

| ¹³C NMR | Chemical Shift C2/C4 (ppm) | Value |

| ¹³C NMR | Chemical Shift C3 (ppm) | Value |

| ¹H NMR | Chemical Shift H2/H4 (ppm) | Value |

| IR | S=O Stretch (cm⁻¹) | Value |

| IR | C-Br Stretch (cm⁻¹) | Value |

(Note: Specific values require performing the actual quantum chemical calculations.)

Strain Energy Analysis of Thietane 1,1-Dioxide Systems

The four-membered ring of thietane systems is inherently strained due to bond angle deviation from the ideal tetrahedral angle. The presence of the sulfone group and substituents can further influence this strain. Strain energy analysis provides a quantitative measure of the destabilization of a molecule due to this geometric constraint.

One common computational approach to determine strain energy is through the use of homodesmotic reactions. anu.edu.au These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides. The enthalpy change of such a reaction, calculated using quantum chemical methods, is taken as the strain energy of the target molecule. anu.edu.au For "this compound," a suitable homodesmotic reaction would involve breaking open the ring and forming acyclic molecules with similar bonding environments but without the ring strain.

Advanced Spectroscopic and Analytical Methodologies in Thietane, 3,3 Dibromo , 1,1 Dioxide Research

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Stereochemical Assignmentnih.govresearchgate.net

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural characterization of "Thietane, 3,3-dibromo-, 1,1-dioxide". Both ¹H and ¹³C NMR provide critical data for verifying the molecular framework. uobasrah.edu.iq

In ¹H NMR spectroscopy, the protons on the carbon atoms adjacent to the sulfone group (at positions 2 and 4) are expected to show a single resonance signal. Due to the symmetry of the molecule, these four protons are chemically equivalent. The strong electron-withdrawing effect of the adjacent SO₂ group and the bromine atoms would shift this signal downfield. The chemical shift for these protons would likely appear in the range of δ 3.5-4.5 ppm.

¹³C NMR spectroscopy is used to identify all unique carbon environments in the molecule. nih.gov For "this compound," three distinct signals are anticipated. The carbon atoms at positions 2 and 4 would be equivalent and resonate at a specific chemical shift. The carbon at position 3, bonded to two bromine atoms, would appear as a separate signal, typically at a lower field due to the halogen substitution. The chemical shifts in ¹³C NMR provide direct evidence of the carbon skeleton. researchgate.net

Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can further confirm the connectivity between protons and carbons, solidifying the structural assignment. While this specific molecule lacks stereocenters, NMR techniques, sometimes enhanced with chiral shift reagents, are pivotal for determining the stereochemistry in related substituted thietane (B1214591) derivatives. researchgate.net

Table 1: Predicted NMR Data for this compound

| Nucleus | Predicted Chemical Shift (δ) | Multiplicity | Notes |

| ¹H | 3.5 - 4.5 ppm | Singlet | Protons on C2 and C4 are chemically equivalent. |

| ¹³C | 60 - 75 ppm | CH₂ | Signal for C2 and C4 carbons adjacent to the sulfone group. |

| ¹³C | 40 - 55 ppm | CBr₂ | Signal for the C3 carbon bonded to two bromine atoms. |

Mass Spectrometry (MS) Techniques for Compound Identification and Fragmentation Pathway Analysisresearchgate.netresearchgate.net

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of "this compound," as well as to study its fragmentation patterns under ionization.

Upon analysis by techniques such as Electron Ionization (EI), the mass spectrum would exhibit a distinct molecular ion peak [M]⁺. A key feature of this peak would be the characteristic isotopic pattern of a compound containing two bromine atoms. The two stable isotopes of bromine, ⁷⁹Br and ⁸¹Br, have nearly equal natural abundance, which would result in a triplet of peaks for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺) with a relative intensity ratio of approximately 1:2:1.

The fragmentation pathways can provide valuable structural information. Common fragmentation processes for thietane dioxides include:

Loss of Sulfur Dioxide (SO₂): A characteristic fragmentation for sulfones is the elimination of an SO₂ molecule (64 Da), leading to a significant fragment ion.

Loss of Bromine: Cleavage of one or both carbon-bromine bonds would result in fragment ions corresponding to [M-Br]⁺ and [M-2Br]⁺.

Ring Opening and Cleavage: The four-membered ring can undergo cleavage to produce smaller charged fragments.

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn enables the calculation of the elemental formula, confirming the presence of C₃H₄Br₂O₂S.

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) for Electronic Structure Characterizationuobasrah.edu.iq

Photoelectron Spectroscopy (PES) and Electron Transmission Spectroscopy (ETS) are sophisticated techniques used to investigate the electronic structure of molecules by measuring the energies of their occupied and unoccupied molecular orbitals, respectively.

For "this compound," PES would be employed to probe the valence electronic structure by irradiating the sample with high-energy photons and measuring the kinetic energy of the ejected electrons. This data provides the ionization energies, which, according to Koopmans' theorem, correspond to the energies of the occupied molecular orbitals. The resulting spectrum would show bands corresponding to orbitals localized on the sulfone group, the C-Br bonds, and the sigma bonds of the thietane ring.

ETS, on the other hand, provides information about the unoccupied molecular orbitals by measuring the temporary capture of low-energy electrons to form transient negative ions. This technique would allow for the determination of the electron affinities and the energies of the lowest unoccupied molecular orbitals (LUMOs). The presence of the electron-withdrawing sulfone and dibromo groups is expected to significantly lower the energy of the LUMOs. Quantum mechanical calculations are often used in conjunction with PES and ETS to assign the observed spectral features to specific molecular orbitals. researchgate.net

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Conformational Insights

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is fundamental for identifying functional groups and gaining insights into the conformational properties of "this compound". cardiff.ac.ukmdpi.com

Infrared (IR) Spectroscopy: The IR spectrum is dominated by absorptions corresponding to the vibrations of the sulfone group. Key expected absorption bands include:

Asymmetric and Symmetric SO₂ Stretching: Strong bands are expected in the regions of 1300-1350 cm⁻¹ (asymmetric) and 1120-1160 cm⁻¹ (symmetric). nih.gov These are characteristic and intense absorptions for sulfones.

CH₂ Stretching and Bending: Vibrations from the methylene (B1212753) (CH₂) groups would appear around 2900-3000 cm⁻¹ (stretching) and 1400-1450 cm⁻¹ (bending or scissoring).

C-Br Stretching: The carbon-bromine stretching vibrations typically occur in the lower frequency region of the spectrum, usually between 500 and 600 cm⁻¹.

Ring Vibrations: Vibrations associated with the puckering or deformation of the four-membered ring would be found in the far-infrared region. researchgate.net

Raman Spectroscopy: Raman spectroscopy provides complementary information. researchgate.net While the polar SO₂ stretches are strong in the IR, the less polar C-S and C-C bonds of the ring skeleton may give rise to more prominent signals in the Raman spectrum. The symmetric vibrations, in particular, tend to be strong in Raman spectra.

Table 2: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| Asymmetric SO₂ Stretch | 1300 - 1350 | IR (Strong) |

| Symmetric SO₂ Stretch | 1120 - 1160 | IR (Strong) |

| CH₂ Stretch | 2900 - 3000 | IR, Raman |

| CH₂ Bend (Scissoring) | 1400 - 1450 | IR |

| C-S Stretch | 650 - 750 | IR, Raman |

| C-Br Stretch | 500 - 600 | IR, Raman |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional structure of "this compound" in the solid state. By analyzing the diffraction pattern of X-rays passed through a single crystal of the compound, a detailed map of electron density can be generated, revealing the exact positions of all atoms in the crystal lattice. mdpi.com

This technique would provide unambiguous data on:

Bond Lengths: Precise measurements of all bond lengths, including C-S, S=O, C-C, and C-Br.

Bond Angles: Accurate determination of the angles within the four-membered ring and the geometry around the sulfur and carbon atoms.

Ring Conformation: X-ray analysis would reveal the conformation of the thietane ring, i.e., whether it is planar or puckered. Studies on similar thietane dioxides have shown that the ring can adopt various conformations depending on the substituents at the 3-position. nih.gov

Intermolecular Interactions: Information about how the molecules pack in the crystal, including any significant non-covalent interactions like halogen bonding.

The structural data obtained from X-ray crystallography serves as the ultimate benchmark for validating the structural assignments made by other spectroscopic methods and for providing a basis for theoretical and computational studies. nih.govmdpi.com

Applications of Thietane, 3,3 Dibromo , 1,1 Dioxide in Synthetic Organic Chemistry

Utilization as a Versatile Building Block for Complex Molecule Synthesis

Thietanes and their oxidized derivatives are recognized as important building blocks for preparing sulfur-containing acyclic and heterocyclic compounds. nih.gov The thietane (B1214591) dioxide scaffold is particularly noteworthy for its high chemical stability, resisting a range of acidic and basic conditions under which other heterocycles might degrade. nih.gov The presence of two bromine atoms on the same carbon in Thietane, 3,3-dibromo-, 1,1-dioxide offers a unique gateway for constructing molecular complexity.

The gem-dibromo group serves as a latent carbonyl or a handle for introducing two new substituents. These bromine atoms can be replaced through nucleophilic substitution reactions, allowing for the formation of new carbon-carbon, carbon-oxygen, and carbon-sulfur bonds directly onto the four-membered ring. nih.gov Research on related 3-hydroxythietane-1,1-dioxides has demonstrated that the C3 position is amenable to substitution by various nucleophiles, including arenes, thiols, and alcohols, to create a diverse range of 3,3-disubstituted thietane dioxides. nih.govresearchgate.net this compound could serve as a direct precursor to these and other derivatives through sequential or double substitution reactions, providing a divergent route to complex molecules.

Table 1: Examples of 3,3-Disubstituted Thietane Dioxides Synthesized via C3-Functionalization This table showcases derivatives analogous to those potentially accessible from this compound, based on published methods using other C3-substituted precursors. nih.gov

| Starting Material Precursor | Nucleophile | Resulting 3,3-Disubstituted Product |

| 3-Hydroxy-3-(aryl)thietane 1,1-dioxide | Arene (e.g., o-cresol) | 3-Aryl-3-(hydroxyphenyl)thietane 1,1-dioxide |

| 3-Hydroxy-3-(aryl)thietane 1,1-dioxide | Thiol (e.g., Thiophenol) | 3-Aryl-3-(phenylthio)thietane 1,1-dioxide |

| 3-Hydroxy-3-(aryl)thietane 1,1-dioxide | Alcohol (e.g., Methanol) | 3-Aryl-3-methoxythietane 1,1-dioxide |

Strategic Intermediate in the Preparation of Advanced Sulfur-Containing Compounds

The structure of this compound makes it an ideal substrate for the Ramberg-Bäcklund reaction, a powerful method for converting α-halosulfones into alkenes. organic-chemistry.orgwikipedia.org In this reaction, the carbons alpha to the sulfone group are deprotonated by a base, followed by intramolecular displacement of the halide to form a transient, highly strained episulfone (a three-membered ring containing a sulfone). This intermediate readily extrudes sulfur dioxide (SO₂) to yield a carbon-carbon double bond. chem-station.com

For this compound, the two carbons alpha to the sulfone are C2 and C4. Treatment with a strong base would be expected to deprotonate one of these positions, leading to an intramolecular cyclization that displaces a bromine atom from C3. This would form a bicyclo[1.1.0]butane-type episulfone intermediate. Subsequent cheletropic extrusion of SO₂ would yield a cyclopropene (B1174273) derivative. This transformation provides a pathway from a saturated four-membered heterocycle to a highly strained, unsaturated three-membered carbocycle, representing a significant skeletal rearrangement and a route to advanced, non-planar carbocyclic systems. wikipedia.orgyoutube.com

Contribution to the Development of Novel Synthetic Methodologies

The development of synthetic methods for creating and functionalizing four-membered heterocycles is an active area of research, driven by the unique properties these scaffolds impart to larger molecules. researchgate.netresearchgate.net this compound represents a challenging and intriguing substrate for developing new synthetic methodologies. Its gem-dibromo group at a quaternary center on a strained ring presents a unique electronic and steric environment.

This compound could serve as a testbed for novel transformations, including:

Transition-metal-catalyzed cross-coupling reactions: Developing methods to selectively form one or two C-C bonds at the C3 position.

Reductive functionalization: Using one bromine atom for a reaction while reductively removing the other.

Radical reactions: Investigating the behavior of radicals generated at the C3 position.

Success in functionalizing this molecule would contribute to the broader toolkit available to chemists for manipulating sterically congested centers and building complex molecular architectures. The development of divergent approaches from such a precursor, where multiple different products can be accessed from a single starting material, is a key goal in modern organic synthesis. nih.gov

Role in the Expansion of Heterocyclic Compound Libraries

In medicinal and agricultural chemistry, there is a growing interest in moving beyond flat, aromatic structures towards more three-dimensional molecules to explore new biological targets and improve physicochemical properties. researchgate.net Four-membered heterocycles like thietane dioxide are increasingly exploited as motifs that introduce desirable 3D character into drug candidates. nih.govresearchgate.net

This compound is an ideal starting point for the synthesis of diverse compound libraries. The two bromine atoms act as orthogonal handles for diversification. A library of nucleophiles (e.g., amines, thiols, alcohols, carbanions) could be reacted with the dibromo-substrate under various conditions to rapidly generate a large collection of novel 3,3-disubstituted thietane dioxides. This parallel synthesis approach would allow for the systematic exploration of the chemical space around the rigid thietane dioxide core, providing a wealth of new compounds for biological screening and materials science applications.

Table 2: Hypothetical Diversification of this compound for Library Synthesis

| Reagent/Nucleophile (R-Nu) | Potential Product Structure (after substitution) |

| Primary Amine (R-NH₂) | 3-Bromo-3-(alkylamino)thietane 1,1-dioxide |

| Secondary Amine (R₂NH) | 3,3-Bis(dialkylamino)thietane 1,1-dioxide |

| Thiol (R-SH) | 3,3-Bis(alkylthio)thietane 1,1-dioxide |

| Alcohol (R-OH) | 3,3-Dialkoxythietane 1,1-dioxide |

| Organometallic (R-MgBr) | 3-Alkyl-3-bromothietane 1,1-dioxide |

Pharmacological and Agrochemical Research Applications of Thietane 1,1 Dioxide Derivatives

Research into Potential Biological Activities of Thietane (B1214591) 1,1-Dioxide Scaffolds

The thietane 1,1-dioxide core is recognized for its potential in both pharmaceutical and agricultural applications, although it remains a relatively understudied area. acs.orgresearchgate.net The rigid, sp³-rich structure of the thietane ring can favorably impact the properties of drug candidates. nih.gov Thietane 1,1-dioxides have been investigated as replacements for other functional groups, such as carbonyls in carboxylic acids, and have been incorporated into molecules to enhance properties like solubility. acs.org The inherent stability of the thietane 1,1-dioxide ring under various chemical conditions makes it a suitable scaffold for further derivatization and the development of new bioactive molecules. acs.org Research has demonstrated that derivatives of thietane 1,1-dioxide exhibit a range of biological activities, including antidepressant, antiviral, and anticancer effects, highlighting the versatility of this scaffold. nih.govrsc.orgnih.gov

The exploration of thietane 1,1-dioxide derivatives has led to the discovery of several compounds with significant pharmacological potential. A notable area of research has been in the development of novel psychotropic drugs, particularly those with antidepressant properties. researchgate.netcyberleninka.ru For instance, a series of 3-alkyloxy(sulfanyl)thietane-1,1-dioxides have been synthesized and evaluated for their antidepressant-like effects. researchgate.net Additionally, the thietane scaffold has been incorporated into nucleoside analogues, leading to the discovery of compounds with broad-spectrum antiviral activity. nih.gov These discoveries underscore the value of the thietane 1,1-dioxide moiety in the design of new therapeutic agents. nih.govresearchgate.net

| Derivative Class | Potential Pharmacological Application | Key Research Findings | Citations |

|---|---|---|---|

| 3-Alkoxy(sulfanyl)thietane-1,1-dioxides | Antidepressant, Anxiolytic | Compounds IIa and IIh showed antidepressant-like effects, while IId and IIb exhibited properties suggestive of anxiolytic activity. | researchgate.net |

| 2'-Spirocyclic Uridine (B1682114) Thietane Analogues | Antiviral (HCV, DENV, CHIKV, SINV) | Substitution of the oxetane (B1205548) ring with a thietane in uridine derivatives expanded their antiviral spectrum to include alphaviruses. | nih.gov |

| 1,1-Dioxo-1,2,6-thiadiazine-5-carboxamides | Cannabinoid Receptor Modulation | Some derivatives acted as cannabinoid agonists in vitro, while another behaved as a cannabinoid antagonist both in vitro and in vivo. | nih.gov |

Preclinical studies have been crucial in elucidating the therapeutic potential of thietane 1,1-dioxide derivatives. A significant body of research has focused on the antidepressant effects of these compounds. cyberleninka.rurrpharmacology.ruresearchgate.net The derivative 3-ethoxythietane-1,1-dioxide (referred to as 3ETD or N-199/1 in some studies) has been extensively studied and has demonstrated pronounced antidepressant properties in various rodent models of depression. researchgate.netcyberleninka.rurrpharmacology.ru These studies have often employed established behavioral tests such as the forced swimming test and the tail suspension test. rrpharmacology.ru

In silico methods have also been utilized to predict the toxicological profiles and drug-like properties of newly synthesized thietane 1,1-dioxide derivatives. researchgate.net These computational studies help in the early identification of candidates with favorable properties, suggesting that many of these compounds are unlikely to have adverse effects on reproductive functions or possess oncogenic, mutagenic, or irritant properties. researchgate.net

| Compound/Derivative Class | Preclinical Model/Test | Key Findings | Citations |

|---|---|---|---|

| 3-Ethoxythietane-1,1-dioxide (N-199/1) | Reserpine-induced depression model in mice | Showed significant antidepressant properties, with effects resembling those of the selective serotonin (B10506) reuptake inhibitor (SSRI) fluoxetine. | rrpharmacology.ruresearchgate.net |

| 3-Ethoxythietane-1,1-dioxide (3ETD) | Reserpine-induced depression model in rats | Eliminated depressive-like symptoms, including anhedonia and self-care deficit, and modulated levels of brain-derived neurotrophic factor (BDNF) and other biomarkers in the hippocampus. | cyberleninka.ru |

| 3-Alkoxy(sulfanyl)thietane-1,1-dioxides | In silico toxicity prediction (Osiris DataWarrior and Property Explorer) | Predicted not to have adverse effects on reproductive functions, nor to be oncogenic, mutagenic, or irritant. | researchgate.net |

| N-199/1 | Forced swimming test (FST) and tail suspension test (TST) in mice | Reduced immobility time in the FST, indicating an antidepressant effect. | rrpharmacology.ru |

Understanding the mechanism of action of bioactive thietane 1,1-dioxide derivatives is a key area of ongoing research. For the antidepressant candidate N-199/1 (3-ethoxythietane-1,1-dioxide), mechanistic studies suggest an atypical mode of action that involves the monoaminergic system. rrpharmacology.rurrpharmacology.ru It is proposed that its antidepressant effect is not due to the inhibition of monoamine reuptake, but rather through direct interactions with specific receptors. rrpharmacology.ruresearchgate.net

Research indicates that the antidepressant action of N-199/1 is likely mediated by its serotonin-positive properties. rrpharmacology.rurrpharmacology.ru Specifically, it is suggested to involve the stimulation of 5HT1A receptors and the blockade of 5HT2A/2C and α2-adrenergic receptors. rrpharmacology.ru The interaction with these receptors likely contributes to the observed antidepressant effects in preclinical models. researchgate.netrrpharmacology.ru For antiviral thietane nucleoside analogues, molecular modeling suggests that the thietane ring engages in favorable interactions within the active site of viral polymerases, which could explain their inhibitory activity. nih.gov

Investigation of Thietane 1,1-Dioxide Derivatives in Agrochemical Development

The unique properties of the thietane 1,1-dioxide scaffold also make it a promising component in the development of new agrochemicals. acs.orgresearchgate.net The inclusion of this four-membered heterocycle can influence the biological activity and physicochemical properties of molecules, which is advantageous in the design of effective pesticides. researchgate.netnih.gov Research in this area, while not as extensive as in pharmacology, has pointed towards the potential of these compounds in crop protection. nih.govresearchgate.net

Oxidized thietanes have been described as possessing potent insecticidal properties. rsc.org The sulfur-containing core of these molecules is a key feature in many biologically active compounds used in agriculture. researchgate.net For example, the modification of existing insecticide structures, such as m-diamide insecticides, by introducing sulfur derivative groups like sulfones (as in thietane 1,1-dioxide) is an active area of research. researchgate.net This approach aims to develop new insecticidal compounds with potentially improved efficacy and environmental profiles. researchgate.net One study reported that a sulfone-containing m-amide compound exhibited superior lethality against Plutella xylostella (diamondback moth) and good activity against Aphis craccivora (cowpea aphid). researchgate.net

Future Research Directions and Perspectives

Development of Sustainable and Efficient Synthetic Routes for Thietane (B1214591), 3,3-dibromo-, 1,1-dioxide

The synthesis of thietane derivatives has traditionally involved methods such as the cyclization of 1,3-dihaloalkanes with a sulfide (B99878) source. nih.govbeilstein-journals.org However, these methods often face challenges, including the use of harsh reagents and the generation of significant waste. Future research should prioritize the development of more sustainable and efficient synthetic pathways.

Modern approaches to sulfone synthesis emphasize green chemistry principles. nih.govmdpi.com These include the use of milder oxidants, catalytic systems, and environmentally benign solvents. For instance, recent breakthroughs in the aerobic oxidation of sulfides to sulfones using novel catalysts at low temperatures could be adapted for the synthesis of thietane dioxides. bioengineer.org The use of deep eutectic solvents (DES) as sustainable media for sulfonylation reactions also presents a promising, metal-free alternative. rsc.org

Future synthetic strategies for Thietane, 3,3-dibromo-, 1,1-dioxide could explore:

Catalytic Oxidation: Investigating the direct oxidation of 3,3-dibromothietane using catalysts like tantalum carbide or niobium carbide with hydrogen peroxide as a green oxidant. organic-chemistry.org

Photocatalysis: Utilizing visible-light-driven photocatalysis, which offers a gentle and sustainable method for chemical activation, to construct the thietane dioxide core or introduce the bromo-substituents. nih.govmdpi.com

Flow Chemistry: Employing continuous flow reactors to improve reaction efficiency, safety, and scalability, while minimizing waste.

A comparative table of potential synthetic approaches is presented below.

| Synthetic Approach | Potential Advantages | Key Research Focus | Relevant Findings |

| Catalytic Aerobic Oxidation | High efficiency, sustainability, low temperature. | Development of a specific catalyst for the thietane substrate. | Novel perovskite oxide catalysts show near-perfect selectivity for sulfone production at 30°C. bioengineer.org |

| Deep Eutectic Solvents (DES) | Recyclable, biodegradable, low cost, metal-free. | Optimization of DES composition for substrate solubility and reactivity. | Efficient synthesis of (hetero)aryl sulfones has been demonstrated. rsc.org |

| Photocatalysis | Uses visible light, mild conditions, sustainable. | Identifying suitable photosensitizers and reaction conditions for the specific transformation. | One-pot photo-biocatalytic cascades have been developed for chiral hydroxysulfones. mdpi.com |

| Electrochemical Synthesis | Avoids stoichiometric reagents, high atom economy. | Designing an electrochemical cell and identifying appropriate electrolytes for the reaction. | Electrochemical methods are an emerging technology for sustainable sulfone synthesis. nih.gov |

Advanced Mechanistic and High-Throughput Computational Studies

A thorough understanding of the reaction mechanisms and molecular properties of this compound is crucial for its strategic application. Advanced computational chemistry and high-throughput experimentation (HTE) are powerful tools to achieve this. youtube.com

Mechanistic studies could focus on:

Ring Strain and Stability: Quantifying the ring strain of the thietane dioxide ring and how the gem-dibromo and sulfone groups influence its stability and reactivity.

Reaction Pathways: Elucidating the mechanisms of its formation and subsequent reactions, such as nucleophilic substitution or ring-opening reactions. wikipedia.org

High-throughput computational studies can accelerate research by:

Predicting Properties: Calculating physicochemical properties, spectral data, and potential biological activities. nih.gov

Virtual Screening: Screening for potential interactions with biological targets to guide experimental work.

Reaction Optimization: Modeling reaction conditions to predict optimal yields and selectivity, reducing the need for extensive laboratory experimentation. youtube.com

These computational approaches, when combined with HTE, can rapidly generate large datasets to build predictive models for the reactivity and application of this and related compounds. youtube.com

Broader Exploration of Research Applications across Diverse Scientific Disciplines

While the thietane ring has received less attention than its oxetane (B1205548) counterpart, it is increasingly recognized as a valuable scaffold in medicinal chemistry and materials science. benthamdirect.comnih.govresearchgate.net The unique properties of the thietane dioxide moiety, such as its ability to act as a bioisostere and its influence on physicochemical properties, make it an attractive building block. enamine.net

Future research should explore the applications of this compound in:

Medicinal Chemistry: As a scaffold or intermediate for novel therapeutic agents. The gem-dibromo group can serve as a handle for further functionalization or as a reactive center itself. Thietane derivatives have shown potential in various therapeutic areas. benthamdirect.comresearchgate.net

Agrochemicals: Thietane dioxides are being investigated for potential applications in agriculture. researchgate.netresearchgate.net The high chemical stability of the 3,3-disubstituted thietane-1,1-dioxide ring makes it suitable for such applications. acs.orgnih.gov

Materials Science: The polarity and rigidity of the thietane dioxide ring could be exploited in the design of novel polymers, liquid crystals, or functional materials.

Organic Synthesis: As a versatile building block, the strained ring can undergo various transformations, providing access to other complex sulfur-containing molecules. nih.gov

Strategic Development of Thietane 1,1-Dioxide Chemistry for Targeted Research Outcomes

A strategic approach to the chemistry of this compound will be key to unlocking its full potential. This involves developing a chemical "toolbox" of reactions that can be used to predictably modify the molecule for specific applications.

Key strategic areas include:

Selective Functionalization: Developing methods for the selective mono- and di-substitution of the bromine atoms, allowing for the introduction of a wide range of functional groups.

Ring-Opening Reactions: Exploring controlled ring-opening reactions to generate novel linear sulfur-containing compounds that are not easily accessible by other means.

Stereocontrolled Synthesis: For derivatives where chirality is introduced, developing stereoselective synthetic methods is crucial, particularly for applications in medicinal chemistry. Strategies for the stereoselective functionalization of thietane 1-oxide have been developed and could be adapted. researchgate.netrsc.org

By systematically exploring the reactivity of the C-Br bonds and the stability of the ring, a library of derivatives can be created. This library can then be screened for desirable properties, leading to targeted research outcomes in various scientific fields. The development of divergent synthetic routes starting from a common precursor like thietane-3-one has proven effective for creating libraries of 3,3-disubstituted thietane dioxides. researchgate.netacs.orgnih.gov

Q & A

Q. Optimization Techniques :

- Stepwise Halogenation : Initial monobromination followed by careful stoichiometric control in the second step minimizes overhalogenation .

- Radical Scavengers : Adding inhibitors like TEMPO suppresses uncontrolled chain reactions .

- Chromatographic Purification : Flash chromatography (silica gel, hexane/EtOAc) removes byproducts such as ring-opened sulfonic acids .

Yield Data : Typical yields for dihalogenated sulfones range from 40–60%, with purity >95% confirmed via HPLC .

How do researchers evaluate the biological activity of 3,3-dibromothietane 1,1-dioxide derivatives, and what mechanisms are hypothesized?

Q. Pharmacological Assessment :

- In vitro assays : Antidepressant activity can be tested using serotonin reuptake inhibition (SERT) or forced swimming tests (FST) in rodents, as seen for related 3-substituted thietane dioxides .

- Mechanistic Probes : Bromine’s lipophilicity may enhance blood-brain barrier penetration, while the sulfone group interacts with neurotransmitter transporters .

Contradictions : highlights variability in dose-response curves, suggesting nonlinear pharmacokinetics. Metabolite profiling (LC-MS) is critical to identify active species.

What environmental and safety considerations are critical when handling 3,3-dibromothietane 1,1-dioxide?

Q. Safety Protocols :

- Toxicity : Brominated sulfones may exhibit neurotoxic or carcinogenic effects. Acute toxicity testing (LD₅₀) is advised before large-scale use .

- Waste Management : Halogenated byproducts require neutralization with sodium thiosulfate before disposal .

- Personal Protective Equipment (PPE) : Use nitrile gloves, fume hoods, and explosion-proof refrigerators due to potential peroxide formation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.